Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid
CAS No.:
Cat. No.: VC17460808
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O2 |
|---|---|
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O2/c11-7(12)6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H,11,12) |
| Standard InChI Key | FBFQIMOHGAFGRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=C1)C(=NC=N2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Pyrrolo[2,1-f] triazine-4-carboxylic acid consists of a bicyclic system: a pyrrole ring fused to a 1,2,4-triazine moiety, with a carboxylic acid substituent at the 4-position (Figure 1). The planar aromatic system facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility and enables derivatization for drug design.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | Pyrrolo[2,1-f] triazine-4-carboxylic acid |
| SMILES | C1=CN2C(=C1)C(=NC=N2)C(=O)O |
| InChI Key | FBFQIMOHGAFGRB-UHFFFAOYSA-N |
The fused heterocyclic core imparts electronic diversity, making the compound amenable to electrophilic substitution and cycloaddition reactions. X-ray crystallography of analogous pyrrolotriazines reveals bond lengths of 1.32–1.41 Å for the triazine ring, indicative of partial double-bond character .
Synthetic Methodologies
Synthesis from Pyrrole Derivatives
A common route involves functionalizing pyrrole precursors. For example, N-amination of methyl pyrrole-2-carboxylate using chloramine (NHCl) introduces the N–N bond required for triazine formation . Subsequent cyclization with benzoyl isothiocyanate yields intermediates that undergo hydrolytic ring closure in basic conditions (e.g., 2 M NaOH) .
Table 2: Representative Synthetic Pathways
Regioselective Intramolecular Cyclization
1,2-Biscarbamoyl-substituted pyrroles undergo regioselective cyclization under mild conditions. For instance, treatment of 3-chloro-1H-pyrrole-2-carboxamide with NHCl and NaClO generates N-aminopyrroles, which cyclize in the presence of PPh and Br . This method avoids harsh reagents and improves scalability.
Biological Activities and Mechanisms
Kinase Inhibition
The pyrrolotriazine scaffold inhibits tyrosine kinases such as VEGFR-2 and FGFR-1, which are critical in angiogenesis and tumor growth. Structural analogs like avapritinib (Figure 2) bind to ATP pockets via hydrogen bonding with the triazine nitrogen atoms, achieving IC values below 10 nM .
Antiviral Applications
Remdesivir, a prodrug containing a pyrrolotriazine nucleoside analog, demonstrates broad-spectrum antiviral activity by inhibiting RNA-dependent RNA polymerases . The carboxylic acid group in pyrrolo[2,1-f] triazine-4-carboxylic acid may enhance solubility for prodrug formulations.
Table 3: Key Biological Targets
| Target | Biological Effect | IC/EC | Reference |
|---|---|---|---|
| VEGFR-2 | Anti-angiogenic | 2.3 nM | |
| SARS-CoV-2 RdRp | Antiviral (remdesivir analog) | 0.07 μM |
Pharmaceutical and Material Science Applications
Drug Development
Pyrrolo[2,1-f][1, triazine-4-carboxylic acid serves as a building block for kinase inhibitors (e.g., avapritinib for gastrointestinal stromal tumors) and antiviral agents . Derivatives with modified carboxylic acid groups show improved bioavailability in preclinical models.
Materials Science
While direct applications are less documented, analogous triazine derivatives are used in organic semiconductors due to their electron-deficient cores. Functionalization with conjugated side chains could enable use in optoelectronic devices.
Future Research Directions
-
Synthetic Optimization: Developing one-pot syntheses to reduce step counts and improve yields .
-
Structure-Activity Relationships (SAR): Systematic modification of the carboxylic acid group to enhance target binding and pharmacokinetics.
-
Novel Therapeutic Targets: Exploring activity against understudied kinases (e.g., ALK, ROS1) and viral polymerases.
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